2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone
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Overview
Description
2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and morpholine. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled heating to optimize the reaction yield.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving:
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibiting enzyme activity.
Interact with receptors: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine.
Morpholine derivatives: Such as morpholine-4-carboxylic acid.
Uniqueness
2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C19H24N2O4/c1-13-10-19(2,3)21(18(22)11-20-4-6-23-7-5-20)15-9-17-16(8-14(13)15)24-12-25-17/h8-10H,4-7,11-12H2,1-3H3 |
InChI Key |
SATKSMUYFQJKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCOCC4)(C)C |
Origin of Product |
United States |
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